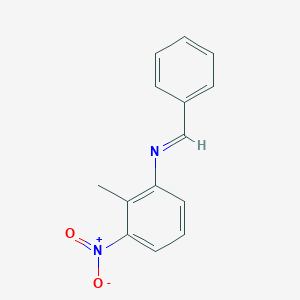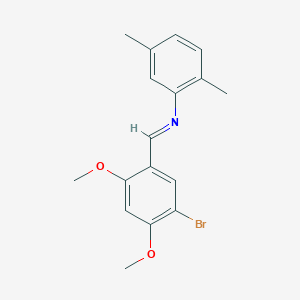![molecular formula C16H15N3O B325785 4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B325785.png)
4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-methylbenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing .
類似化合物との比較
Similar Compounds
- 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
Its ability to undergo various chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research .
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
4,6-dimethyl-1-[(E)-(2-methylphenyl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O/c1-11-6-4-5-7-14(11)10-18-19-13(3)8-12(2)15(9-17)16(19)20/h4-8,10H,1-3H3/b18-10+ |
InChIキー |
BIKDVAWGWYIOHR-VCHYOVAHSA-N |
SMILES |
CC1=CC=CC=C1C=NN2C(=CC(=C(C2=O)C#N)C)C |
異性体SMILES |
CC1=CC=CC=C1/C=N/N2C(=CC(=C(C2=O)C#N)C)C |
正規SMILES |
CC1=CC=CC=C1C=NN2C(=CC(=C(C2=O)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(methylsulfanyl)benzylidene]amino}-N-phenylbenzamide](/img/structure/B325704.png)
![3-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B325707.png)
![3-[(2,4-Dichlorobenzylidene)amino]benzamide](/img/structure/B325708.png)
![(6E)-6-[(4-bromo-3-chloroanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B325710.png)
![4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B325711.png)
![N-[4-(diethylamino)benzylidene]-3-nitroaniline](/img/structure/B325714.png)
![N'-[3-(benzyloxy)benzylidene]-4-bromobenzohydrazide](/img/structure/B325716.png)
![2-(2-methylphenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B325717.png)
![N-[4-(diethylamino)benzylidene]-2-methyl-3-nitroaniline](/img/structure/B325720.png)

![N-(2,5-dimethylphenyl)-N-[(2-methoxy-1-naphthyl)methylene]amine](/img/structure/B325722.png)

![4-N,4-N-diethyl-1-N-[(E)-indol-3-ylidenemethyl]benzene-1,4-diamine](/img/structure/B325724.png)
